N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-2-(phenylthio)acetamide
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Overview
Description
N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-2-(phenylthio)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzo[d]thiazole moiety, a hydroxyphenyl group, and a phenylthioacetamide linkage, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-2-(phenylthio)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzo[d]thiazole core, which is then functionalized to introduce the hydroxyphenyl group. The final step involves the formation of the phenylthioacetamide linkage through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-2-(phenylthio)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The benzo[d]thiazole moiety can be reduced under specific conditions.
Substitution: The phenylthioacetamide linkage can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyphenyl group may yield quinone derivatives, while nucleophilic substitution can introduce various functional groups into the molecule.
Scientific Research Applications
N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-2-(phenylthio)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-2-(phenylthio)acetamide involves its interaction with specific molecular targets and pathways. The benzo[d]thiazole moiety may interact with enzymes or receptors, modulating their activity. The hydroxyphenyl group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The phenylthioacetamide linkage may also play a role in the compound’s overall mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-2-(methylthio)acetamide
- N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-2-(ethylthio)acetamide
Uniqueness
N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-2-(phenylthio)acetamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-phenylsulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O2S2/c24-18-12-14(22-20(25)13-26-15-6-2-1-3-7-15)10-11-16(18)21-23-17-8-4-5-9-19(17)27-21/h1-12,24H,13H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZYPEWNHPZFDTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC(=O)NC2=CC(=C(C=C2)C3=NC4=CC=CC=C4S3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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